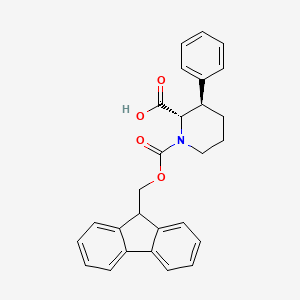

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, an important non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and a phenyl group at the 3-position of the pipecolic acid ring. This compound is widely used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves the following steps:

Protection of the amino group: The amino group of pipecolic acid is protected using the Fmoc group. This is achieved by reacting pipecolic acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the phenyl group: The phenyl group is introduced at the 3-position of the pipecolic acid ring through a stereoselective reaction. This can be done using various methods, including asymmetric hydrogenation or chiral auxiliary-based synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling reactions.

Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for aromatic substitution reactions.

Major Products

Deprotection: Removal of the Fmoc group yields the free amine form of the compound.

Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.

Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid has several scientific research applications:

Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis.

Drug Development: The compound is used in the synthesis of peptide-based drugs and peptidomimetics.

Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme-substrate interactions.

Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The phenyl group at the 3-position can influence the conformation and properties of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

N-fmoc-pipecolic acid: Lacks the phenyl group at the 3-position.

N-fmoc-3-methylpipecolic acid: Contains a methyl group instead of a phenyl group at the 3-position.

N-fmoc-3,4-dimethylpipecolic acid: Contains two methyl groups at the 3 and 4 positions.

Uniqueness

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is unique due to the presence of the phenyl group at the 3-position, which can impart specific properties to the peptides synthesized using this compound. The phenyl group can enhance hydrophobic interactions and influence the overall conformation of the peptide.

Biological Activity

The compound (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid, also known by its CAS number 2227775-85-9, is a synthetic derivative belonging to the category of piperidine carboxylic acids. Its unique structural features contribute to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26H23NO4, with a molecular weight of 413.47 g/mol. The compound exhibits a high degree of purity (>98%) and is stable under standard laboratory conditions.

| Property | Value |

|---|---|

| Molecular Formula | C26H23NO4 |

| Molecular Weight | 413.47 g/mol |

| Purity | >98% |

| CAS Number | 2227775-85-9 |

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound could provide neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal cells. This suggests its potential utility in treating neurodegenerative diseases.

- Analgesic Properties : Some studies have reported that derivatives similar to this compound exhibit analgesic effects, indicating a possible role in pain management therapies.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in tumor progression.

- Modulation of Receptor Activity : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling.

Study 1: Antitumor Activity

In a recent study, this compound was tested against human breast cancer cell lines (MCF7 and MDA-MB-231). The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

Properties

IUPAC Name |

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)25-19(18-9-2-1-3-10-18)15-8-16-28(25)27(31)32-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,19,24-25H,8,15-17H2,(H,29,30)/t19-,25+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIYDLBWNECFE-CLOONOSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.